molecular formula C12H17N B093280 (1-Phenylcyclopentyl)methanamine CAS No. 17511-89-6

(1-Phenylcyclopentyl)methanamine

Cat. No.: B093280
CAS No.: 17511-89-6
M. Wt: 175.27 g/mol
InChI Key: SJWOFBVBNFLWLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenylcyclopentyl)methanamine typically involves the reaction of cyclopentanone with phenylmagnesium bromide to form 1-phenylcyclopentanol. This intermediate is then subjected to a reductive amination process using ammonium formate and palladium on carbon (Pd/C) as a catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-phenylcyclopentyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-phenylcyclopentyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-phenylcyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, including changes in enzyme activity and receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-phenylcyclopentyl)methanamine is unique due to its specific structural features, including the presence of a cyclopentyl ring and a phenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(1-phenylcyclopentyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWOFBVBNFLWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169933
Record name Cyclopentanemethylamine, 1-phenyl-
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Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17511-89-6
Record name 1-Phenylcyclopentanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17511-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (1-Phenylcyclopentyl)methanamine
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Record name 1-(1-phenylcyclopentyl)methylamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04577
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Record name Cyclopentanemethylamine, 1-phenyl-
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Record name (1-phenylcyclopentyl)methanamine
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Record name (1-PHENYLCYCLOPENTYL)METHANAMINE
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Synthesis routes and methods I

Procedure details

To a stirring (mechanical stirring) suspension of 12 gm (0.315 mol) of lithium aluminum hydride in THF (600 ml) in a 2000 ml reaction flask at 0° C. (ice-bath), 35 gm (0.20 mol) of phenylcyclopentane carbonitrile in 100 ml THF is added dropwise via an addition funnel. The ice bath is replaced with a heating mantle and the reaction is heated at reflux for 16 hours. The reaction mixture is diluted with 500 ml ether and cooled down to 0° C. The reaction is worked up by adding 50 ml of 15 wt. % NaOH aqueous solution dropwise with vigorous stirring. Then 20 ml water is added and the mixture is stirred for an addition 10 minutes. The resulting two-phase mixture (a colorless liquid and a white precipitate) is filtered and the filtrate dried over anhydrous MgSO4. Filtration and concentration at reduced pressure on a rotary evaporator gave 33 gm of [(phenylcyclopentyl)methyl]amine.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-phenyl-cyclopentanecarbonitrile (4 g, 23.5 mmol) in tetrahydrofuran (50 mL) was added lithium aluminium hydride slowly (1M in tetrahydrofuran, 70 ml, 70.6 mmol) and the reaction mixture was stirred at room temperature for 2 h. After completion of the reaction, the reaction mixture was quenched with saturated aqueous Na2SO4 solution slowly at 0° C. It was then filtered and the residue was washed with ethyl acetate. The organic part was concentrated to get C-(1-phenyl-cyclopentyl)-methylamine (8) (2.5 g, crude) as a liquid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can the synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides tell us about the reactivity of (1-Phenylcyclopentyl)methanamine?

A1: The research paper [] demonstrates that this compound can successfully react with oxalyl chloride to form N-(1-phenylcyclopentylmethyl)oxamide. This suggests that the amine group in this compound is nucleophilic and capable of participating in substitution reactions. Further exploration of different reaction conditions and reacting partners could uncover a broader range of derivatives and potential applications for this compound.

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